5-Amino-6,6,6-trifluorohexanoic acid
Overview
Description
5-Amino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug design. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and bioavailability, making such compounds valuable in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6,6-trifluorohexanoic acid typically involves the alkylation of a chiral glycine equivalent with a fluorinated alkyl halide. One common method is the asymmetric alkylation of a chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I. This reaction is performed under controlled conditions to ensure high enantiomeric purity .
Industrial Production Methods
For large-scale production, the synthesis can be scaled up to over 100 grams using the same asymmetric alkylation method. The chiral auxiliary used in this protocol can be recovered and reused, making the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Amino-6,6,6-trifluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of novel fluorinated compounds and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 5-Amino-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the molecule enhance its binding affinity and selectivity, leading to more effective inhibition or activation of the target. This makes the compound valuable in the design of drugs that require precise molecular interactions .
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluoro-norleucine: Another fluorinated amino acid with similar properties and applications.
2-Amino-6,6,6-trifluorohexanoic acid: A closely related compound with slight structural differences.
Uniqueness
5-Amino-6,6,6-trifluorohexanoic acid stands out due to its specific combination of fluorine atoms and amino groups, which confer unique chemical and biological properties. Its high enantiomeric purity and versatility in various reactions make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
5-amino-6,6,6-trifluorohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)4(10)2-1-3-5(11)12/h4H,1-3,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCREFFHDZYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)N)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.